molecular formula C16H30O2 B15325597 Methyl 3-hexylnon-2-enoate

Methyl 3-hexylnon-2-enoate

Cat. No.: B15325597
M. Wt: 254.41 g/mol
InChI Key: UKTOGMOGCWLYGX-UHFFFAOYSA-N
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Description

Methyl 3-hexylnon-2-enoate is an organic compound with the molecular formula C16H30O2 It is an ester, characterized by the presence of a carbonyl group adjacent to an oxygen atom bonded to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hexylnon-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hexylnon-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the esterification process, reducing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hexylnon-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Methyl 3-hexylnon-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Industry: Used in the production of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 3-hexylnon-2-enoate involves its interaction with enzymes or other molecular targets. For example, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial in various biological processes and can be exploited in drug design to create prodrugs that are activated in the body.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hexylhexanoate
  • Methyl 3-hexyloctanoate
  • Methyl 3-hexyldecanoate

Uniqueness

Methyl 3-hexylnon-2-enoate is unique due to its specific carbon chain length and the presence of a double bond, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar esters, which may have different chain lengths or lack the double bond.

Properties

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

methyl 3-hexylnon-2-enoate

InChI

InChI=1S/C16H30O2/c1-4-6-8-10-12-15(14-16(17)18-3)13-11-9-7-5-2/h14H,4-13H2,1-3H3

InChI Key

UKTOGMOGCWLYGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(=O)OC)CCCCCC

Origin of Product

United States

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